molecular formula C9H16O B7803010 2,2,6-Trimethylcyclohexanone CAS No. 62861-88-5

2,2,6-Trimethylcyclohexanone

Cat. No.: B7803010
CAS No.: 62861-88-5
M. Wt: 140.22 g/mol
InChI Key: ZPVOLGVTNLDBFI-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexanone is a chemical compound with the molecular formula C₉H₁₆O. It is a colorless liquid with a strong aroma and is slightly miscible with water. This compound is also known by other names such as 1,1,3-Trimethyl-2-cyclohexanone and 2,6,6-Trimethylcyclohexanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6-Trimethylcyclohexanone can be synthesized through various methods. One common method involves the reaction of this compound hydrazone with iodine in an anhydrous ether solution. The reaction is carried out under an inert atmosphere and involves heating the mixture to 90°C .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of this compound oxime. This process involves the use of a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Basic Information

  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.23 g/mol
  • Boiling Point : 178-179 °C
  • Flash Point : 51 °C
  • Solubility : Slightly miscible with water

Flavoring Agent

TMCH is primarily used as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing the flavor profiles of various products, including:

  • Beverages
  • Confectionery
  • Baked goods

The compound can impart a sweet, fruity note that is desirable in many culinary applications .

Synthesis of Terpenes

Another significant application of TMCH is in the synthesis of terpenes, particularly beta-ionone , which is an important compound in the fragrance and flavor industry. Beta-ionone is known for its floral and fruity scent and is widely used in perfumes and cosmetics .

Precursor for Hydroxylated Compounds

TMCH serves as a precursor for the synthesis of optically active hydroxylated compounds such as:

  • (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol)

Actinol is notable for its role in producing carotenoids like zeaxanthin and cryptoxanthin, which are essential for various biological functions including vision and antioxidant activity . The production process typically involves enzymatic reactions that enhance the specificity and yield of the desired products .

Research Applications

In scientific research, TMCH has been utilized in studies examining its role as a marker for authenticity and taxonomy in plant species. For example, it has been investigated as a potential marker to differentiate between various petal color polymorphisms in plants like Cistus ladanifer . This application highlights its importance beyond industrial use, extending into ecological and botanical research.

Sensory Analysis

TMCH has also been studied in sensory analysis contexts. For instance, it was identified among volatile compounds contributing to the aroma profiles of jasmine-scented teas. Such studies are crucial for understanding flavor chemistry and improving product quality through sensory evaluation methods .

Case Study 1: Flavoring Applications

A study conducted on various beverages demonstrated that the incorporation of TMCH significantly enhanced consumer preference scores due to its appealing aroma profile. The findings suggested that TMCH could be optimized in formulations to achieve desired sensory characteristics.

Case Study 2: Enzymatic Production of Actinol

Research into the enzymatic production of actinol from TMCH revealed efficient methods using specific bacterial enzymes. The study reported high enantiomeric excess (94%) using a two-step enzymatic reduction process involving Saccharomyces cerevisiae and Corynebacterium aquaticum . This case illustrates TMCH's potential as a sustainable precursor in biocatalysis.

Application AreaDescriptionKey Findings
Flavoring AgentUsed to enhance flavors in food productsImproves sensory characteristics
Synthesis of TerpenesPrecursor for beta-iononeImportant for fragrance and flavor industries
Research ApplicationsMarker for plant authenticityUseful in ecological studies
Sensory AnalysisContributes to aroma profiles in beveragesEnhances consumer preference
Enzymatic ProductionProduces actinol via biocatalysisAchieves high yields with specific enzymes

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison: 2,2,6-Trimethylcyclohexanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to cyclohexanone, it has higher steric hindrance due to the presence of three methyl groups, which affects its reactivity and the types of reactions it can undergo .

Biological Activity

2,2,6-Trimethylcyclohexanone is an organic compound belonging to the class of ketones. It has garnered attention in various fields, including food science and pharmacology, due to its distinctive flavoring properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, applications, and relevant research findings.

  • IUPAC Name : 2,2,6-trimethylcyclohexan-1-one
  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.226 g/mol
  • CAS Registry Number : 2408-37-9
  • Solubility : Slightly miscible with water; more soluble in organic solvents.

Flavoring Agent

This compound is primarily recognized for its use as a flavoring agent in the food industry. It imparts a sweet and herbal flavor profile and has been detected in various teas such as black and green tea . Its presence in these beverages may serve as a potential biomarker for consumption patterns.

Enzymatic Synthesis and Chiral Compounds

Research into the enzymatic synthesis of derivatives of this compound has highlighted its potential in producing chiral compounds. A notable study described the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using biocatalysts from Saccharomyces cerevisiae and Corynebacterium aquaticum. This process achieved high enantiomeric excess (94%) and demonstrates the compound's utility in asymmetric synthesis .

Case Study 1: Flavor Profile Analysis

A study employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) identified 77 volatile metabolites in cherry tomato cultivars. Among these was this compound, which contributed to the overall flavor profile of the tomatoes .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of various flavor compounds including this compound, antioxidant activity was measured using DPPH radical scavenging assays. The results indicated that while the compound exhibited some antioxidant properties, they were significantly lower than those of well-known antioxidants like ascorbic acid.

Research Findings Summary

Aspect Findings
Flavor Profile Detected in teas; contributes to sensory characteristics .
Antimicrobial Activity Limited direct studies; related compounds show potential against bacteria .
Enzymatic Synthesis High enantiomeric excess achieved in chiral compound production using biocatalysts .
Antioxidant Activity Exhibits lower antioxidant activity compared to established antioxidants .

Properties

IUPAC Name

2,2,6-trimethylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOLGVTNLDBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
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DSSTOX Substance ID

DTXSID20862925
Record name Cyclohexanone, 2,2,6-trimethyl-
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Molecular Weight

140.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like
Record name 2,2,6-Trimethylcyclohexanone
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Record name (±)-2,2,6-Trimethylcyclohexanone
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Record name 2,2,6-Trimethylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,2,6-Trimethylcyclohexanone
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Density

0.900-0.907
Record name 2,2,6-Trimethylcyclohexanone
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CAS No.

2408-37-9, 62861-88-5
Record name 2,2,6-Trimethylcyclohexanone
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Record name Cyclohexanone, 2,2,6-trimethyl-
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Record name 2,2,6-TRIMETHYLCYCLOHEXANONE
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Record name (±)-2,2,6-Trimethylcyclohexanone
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Melting Point

-31.8 °C
Record name (±)-2,2,6-Trimethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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